2-(4-溴苯基)-3'-碘代苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

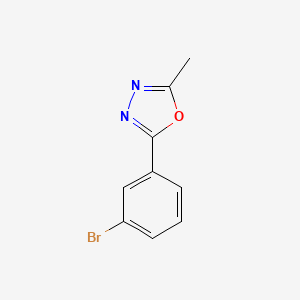

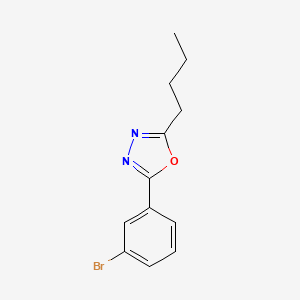

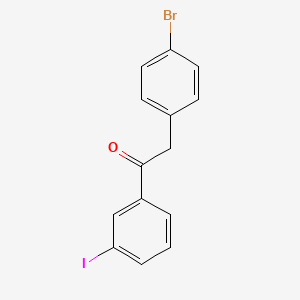

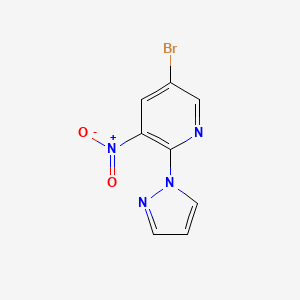

2-(4-Bromophenyl)-3'-iodoacetophenone is a compound that is not directly mentioned in the provided papers, but its structure suggests it is a halogenated acetophenone derivative. This type of compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of polycyclic aromatic hydrocarbons and heterocyclic compounds, which are often found in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the formation of multisubstituted triphenylenes and phenanthrenes from o-iodobiphenyls and o-bromobenzyl alcohols . Similarly, 2-arylindoles have been synthesized from anilines and bromo-hydroxyacetophenones using palladium-catalyzed cyclization . These methods could potentially be adapted for the synthesis of 2-(4-Bromophenyl)-3'-iodoacetophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

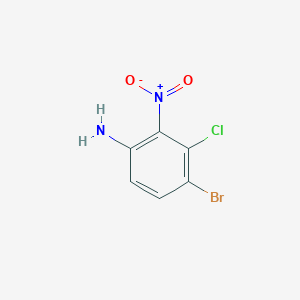

The molecular structure of 2-(4-Bromophenyl)-3'-iodoacetophenone would include a bromine atom on the phenyl ring and an iodo group on the acetophenone moiety. The presence of these halogens suggests that the compound could participate in various cross-coupling reactions, as halogens are good leaving groups in palladium-catalyzed processes .

Chemical Reactions Analysis

Compounds similar to 2-(4-Bromophenyl)-3'-iodoacetophenone have been used as synthons in the synthesis of nitrogen-containing heterocycles . The halogen atoms on these molecules can undergo Sonogashira cross-coupling with terminal acetylenes, followed by heteroannulation to yield complex heterocyclic structures. Additionally, bromoacetophenone derivatives have been shown to react with carbon disulfide and primary amines to form thiazole derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-Bromophenyl)-3'-iodoacetophenone are not provided, related bromoacetophenone derivatives have been characterized by NMR, IR spectroscopy, and measurements of physical constants such as density, refractive index, boiling point, and melting point . These techniques and measurements would likely be applicable to the analysis of 2-(4-Bromophenyl)-3'-iodoacetophenone as well.

科学研究应用

然而,在类似的溴化和卤代化合物的合成和分析中应用的方法和原理可以为“2-(4-溴苯基)-3'-碘代苯乙酮”的潜在研究应用提供见解。对卤代化合物的研究通常集中在它们的合成、性质以及在有机电子、药物和材料科学等各个领域的潜在应用。

合成和性质

卤代化合物,例如提到的“2-(4-溴苯基)-3'-碘代苯乙酮”,由于其作为有机合成中中间体的潜在反应性和效用而在合成化学中受到关注。例如,对类似化合物的研究探讨了溴代联苯的实用合成方法,溴代联苯是药品和农用化学品生产中的关键中间体 (Qiu 等人,2009 年)。

环境影响和分析

溴代化合物的环境存在和影响,特别是与阻燃剂和工业污染物有关的方面,已经得到了广泛的研究。研究包括分析各种基质(水、土壤、空气)中的这些化合物及其对生态系统和人类健康的潜在毒理作用 (Brits 等人,2016 年)。

作用机制

Target of Action

Similar compounds such as 4-bromophenylacetic acid have been known to interact with various proteins and enzymes .

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins or enzymes .

Biochemical Pathways

For instance, 4-Bromophenylacetic acid has been shown to be involved in the conjugation of aspartic acid, forming 4-bromophenylacetyl-L-aspartic acid .

Pharmacokinetics

Similar compounds such as 4-bromophenylacetic acid are known to be readily absorbed and distributed in the body . The metabolism and excretion of these compounds can be influenced by various factors, including the compound’s chemical structure and the individual’s metabolic enzymes.

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromophenyl)-3’-iodoacetophenone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

2-(4-bromophenyl)-1-(3-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCNVZVJEFHPOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642296 |

Source

|

| Record name | 2-(4-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-3'-iodoacetophenone | |

CAS RN |

898783-96-5 |

Source

|

| Record name | Ethanone, 2-(4-bromophenyl)-1-(3-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)